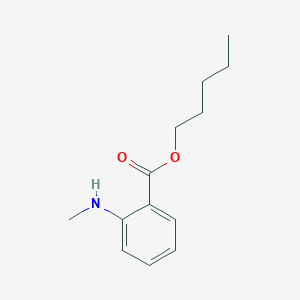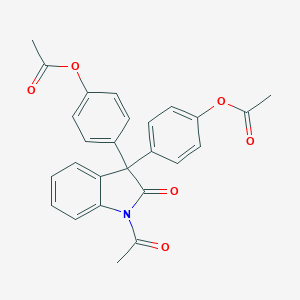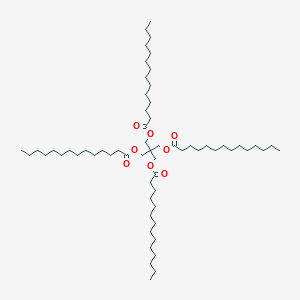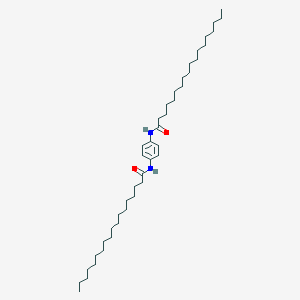
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal, also known as D-galactose, is a naturally occurring aldohexose sugar. It is a monosaccharide that plays a crucial role in various biological processes. D-galactose is found in dairy products, certain fruits, and vegetables, and is a component of lactose, the sugar present in milk. It is also a building block for many polysaccharides and glycoproteins.
准备方法
Synthetic Routes and Reaction Conditions
D-galactose can be synthesized through several methods. One common synthetic route involves the hydrolysis of lactose, which yields D-galactose and D-glucose. This reaction is typically catalyzed by the enzyme lactase under mild conditions. Another method involves the oxidation of D-glucose using specific oxidizing agents to produce D-galactose.
Industrial Production Methods
Industrially, D-galactose is produced by the enzymatic hydrolysis of lactose. This process involves the use of immobilized lactase enzymes to break down lactose into its constituent sugars, D-galactose, and D-glucose. The reaction is carried out in bioreactors under controlled conditions to optimize yield and purity.
化学反应分析
Types of Reactions
D-galactose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: D-galactose can be oxidized to produce galactonic acid or galactaric acid, depending on the oxidizing agent and conditions used.
Reduction: Reduction of D-galactose yields galactitol, a sugar alcohol.
Substitution: D-galactose can participate in substitution reactions to form glycosides and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogenation with a metal catalyst is typically used for reduction.
Substitution: Acidic or basic catalysts are often employed in substitution reactions to facilitate the formation of glycosides.
Major Products Formed
Oxidation: Galactonic acid, galactaric acid
Reduction: Galactitol
Substitution: Various glycosides and derivatives
科学研究应用
D-galactose has numerous applications in scientific research across various fields:
Chemistry: It is used as a starting material for the synthesis of complex carbohydrates and glycosides.
Biology: D-galactose is studied for its role in cellular metabolism and as a component of glycoproteins and glycolipids.
Medicine: Research on D-galactose includes its potential use in treating galactosemia, a metabolic disorder. It is also used in studies related to aging and neurodegenerative diseases.
Industry: D-galactose is used in the food industry as a sweetener and in the production of prebiotics.
作用机制
D-galactose exerts its effects through various molecular pathways. It is metabolized in the body via the Leloir pathway, where it is converted to glucose-1-phosphate and then to glucose-6-phosphate, which enters glycolysis. The key enzymes involved in this pathway are galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose-4-epimerase. These enzymes facilitate the conversion of D-galactose to intermediates that can be utilized for energy production and biosynthesis.
相似化合物的比较
D-galactose is similar to other aldohexoses such as D-glucose, D-mannose, and D-talose. it is unique in its specific configuration and its role in the formation of lactose and other biomolecules.
D-glucose: Another aldohexose, but differs in the arrangement of hydroxyl groups.
D-mannose: Similar structure but differs in the orientation of hydroxyl groups at specific carbon atoms.
D-talose: An epimer of D-galactose, differing in the configuration at one carbon atom.
These differences in structure result in distinct biochemical properties and roles in biological systems.
属性
CAS 编号 |
19163-87-2 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
180.16 g/mol |
IUPAC 名称 |
(3R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m1/s1 |
InChI 键 |
WQZGKKKJIJFFOK-CBPJZXOFSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
手性 SMILES |
C([C@@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Key on ui other cas no. |
19163-87-2 |
同义词 |
gulose gulose, (D)-isomer gulose, (L)-isome |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Hydroxy-3-[2-methoxy-5-methyl-4-(2-sulfooxy-ethanesulfonyl)-phenylazo]-naphthalene-1-sulfonic acid](/img/structure/B103052.png)




![2-[(3-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B103060.png)






